![molecular formula C31H51NO10 B1251839 Onnamide F](/img/structure/B1251839.png)
Onnamide F
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Overview
Description
Onnamide F is a natural product found in Trachycladus laevispirulifer with data available.
Scientific Research Applications
Biological Activities
1.1 Antitumor Activity
Onnamide F has shown significant potential as an antitumor agent. Recent studies indicate that it exhibits cytotoxic effects against various cancer cell lines. For instance, Nakamura et al. (2023) reported that this compound demonstrated IC50 values ranging from 38 to 540 nM against HeLa and P-388 cancer cell lines, indicating its potent antitumor properties .
Compound | Cell Line | IC50 (nM) |
---|---|---|
This compound | HeLa | 38 |
This compound | P-388 | 540 |
1.2 Antifungal Activity
In addition to its antitumor effects, this compound has been evaluated for antifungal activity. It is part of a broader category of compounds derived from marine organisms that exhibit antimicrobial properties. The compound has been noted for its effectiveness against various fungal strains, although specific MIC (Minimum Inhibitory Concentration) values for this compound were not detailed in the literature reviewed .
1.3 Nematicidal Activity
This compound also displays nematicidal properties, particularly against the parasitic nematode Haemonchus contortus. Vuong et al. (2001) reported that this compound exhibited strong anti-nematocidal activity with an LD99 value of 5.2 µg/mL, effectively inhibiting larval development at the L1 larval stage . This suggests potential applications in agricultural pest control.
Case Study 1: Antitumor Efficacy
A study conducted by Nakamura et al. evaluated the efficacy of various onnamides, including this compound, against human cancer cell lines. The results highlighted the compound's ability to induce apoptosis through the activation of specific cellular pathways.
Case Study 2: Nematocidal Effectiveness
Research by Vuong et al. demonstrated the effectiveness of this compound in controlling nematode populations in agricultural settings. The compound's low LD99 value indicates a high level of potency, making it a candidate for developing new nematicides.
Properties
Molecular Formula |
C31H51NO10 |
---|---|
Molecular Weight |
597.7 g/mol |
IUPAC Name |
(2E,4E)-9-hydroxy-10-[(2R,4R,6S)-6-[(S)-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetyl]amino]-methoxymethyl]-4-methoxy-3,3-dimethyloxan-2-yl]deca-2,4-dienoic acid |
InChI |
InChI=1S/C31H51NO10/c1-19-18-31(40-8,42-21(3)20(19)2)27(36)28(37)32-29(39-7)23-17-24(38-6)30(4,5)25(41-23)16-22(33)14-12-10-9-11-13-15-26(34)35/h9,11,13,15,20-25,27,29,33,36H,1,10,12,14,16-18H2,2-8H3,(H,32,37)(H,34,35)/b11-9+,15-13+/t20-,21-,22?,23+,24-,25-,27-,29+,31-/m1/s1 |
InChI Key |
DOERNKDPZZWHPM-CCLUXEDBSA-N |
Isomeric SMILES |
C[C@H]1[C@H](O[C@](CC1=C)([C@@H](C(=O)N[C@H]([C@@H]2C[C@H](C([C@H](O2)CC(CCC/C=C/C=C/C(=O)O)O)(C)C)OC)OC)O)OC)C |
Canonical SMILES |
CC1C(OC(CC1=C)(C(C(=O)NC(C2CC(C(C(O2)CC(CCCC=CC=CC(=O)O)O)(C)C)OC)OC)O)OC)C |
Synonyms |
onnamide F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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